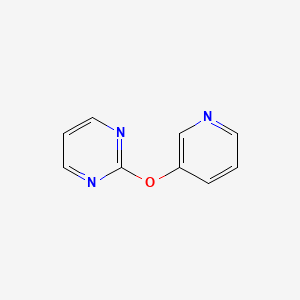![molecular formula C12H16O2 B15115192 3-[(2-Methylphenoxy)methyl]oxolane](/img/structure/B15115192.png)
3-[(2-Methylphenoxy)methyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylphenoxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a 2-methylphenoxy group attached to the oxolane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenoxy)methyl]oxolane typically involves the reaction of 2-methylphenol with an appropriate oxolane precursor. One common method is the Williamson ether synthesis, where 2-methylphenol is reacted with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of phase-transfer catalysts can improve the reaction rate and selectivity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenoxy)methyl]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
3-[(2-Methylphenoxy)methyl]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized as a solvent or intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenoxy group can undergo electrophilic aromatic substitution, affecting the compound’s chemical behavior and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group attached to the oxolane ring.
2-Methyltetrahydrofuran: Another related compound with a similar cyclic ether structure.
Uniqueness
3-[(2-Methylphenoxy)methyl]oxolane is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(2-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
ISWIZAZJXFKIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15115117.png)
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B15115122.png)
![1-(3-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B15115125.png)
![4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B15115130.png)
![2-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B15115135.png)
![2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15115147.png)
![1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B15115152.png)
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115155.png)
![3-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B15115157.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B15115158.png)
![6-ethyl-5-fluoro-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B15115168.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115170.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115171.png)

